Cas no 1805038-69-0 (3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid)

3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid
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- Inchi: 1S/C8H7F2NO3/c9-7(10)5-1-4(2-6(12)13)3-11-8(5)14/h1,3,7H,2H2,(H,11,14)(H,12,13)
- InChI Key: UHDDZYAWEFJUGA-UHFFFAOYSA-N
- SMILES: FC(C1C(NC=C(CC(=O)O)C=1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 334
- Topological Polar Surface Area: 66.4
- XLogP3: -0.2
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003917-1g |
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid |
1805038-69-0 | 97% | 1g |
$1,596.00 | 2022-04-01 | |
Alichem | A024003917-250mg |
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid |
1805038-69-0 | 97% | 250mg |
$686.80 | 2022-04-01 | |
Alichem | A024003917-500mg |
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid |
1805038-69-0 | 97% | 500mg |
$1,029.00 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid Related Literature
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
Additional information on 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid
3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid: A Comprehensive Overview
The compound with CAS No. 1805038-69-0, commonly referred to as 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a difluoromethyl group and a hydroxyl group at specific positions, along with an acetic acid moiety. Its chemical structure and functional groups make it a versatile compound with potential applications in drug discovery and advanced materials.
Recent studies have highlighted the importance of fluorinated compounds in modern drug design due to their enhanced stability, lipophilicity, and bioavailability. The presence of the difluoromethyl group in 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid contributes to these properties, making it an attractive candidate for medicinal chemists. Researchers have explored its potential as a lead compound in the development of novel therapeutics targeting various diseases, including cancer, inflammation, and infectious diseases.
The synthesis of 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid involves a series of carefully designed organic reactions. Key steps include the formation of the pyridine ring through cyclization reactions, followed by the introduction of the difluoromethyl group using electrophilic fluorination techniques. The hydroxyl and acetic acid groups are introduced through hydroxylation and carboxylation reactions, respectively. These methods ensure high purity and structural integrity, which are critical for downstream applications.
One of the most promising aspects of this compound is its bioactivity profile. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its anti-proliferative effects on cancer cells have been reported in recent research, highlighting its role as a potential anticancer drug candidate.
In terms of applications beyond pharmacology, 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the synthesis of novel materials for catalysis and sensing applications. Researchers have explored its use in creating metal-organic frameworks (MOFs) with enhanced stability and functionality.
The environmental impact of this compound is another area of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard test conditions, which is crucial for its safe use in industrial and pharmaceutical settings. However, further research is needed to fully understand its long-term environmental fate and potential risks.
In conclusion, 3-(Difluoromethyl)-2-hydroxypyridine-5-acetic acid (CAS No. 1805038-69-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with its favorable chemical and biological properties, positions it as a valuable tool for advancing drug discovery and materials innovation. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in scientific advancements.
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